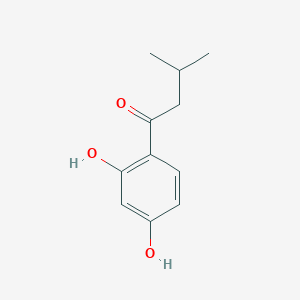
1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one, commonly known as sulbutiamine, is a synthetic derivative of thiamine (vitamin B1) that was first developed in Japan in the 1960s. It is a lipophilic compound that can easily cross the blood-brain barrier, and has been found to have potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
Sulbutiamine is believed to act on the cholinergic and dopaminergic systems in the brain, increasing the release of acetylcholine and dopamine. This leads to an improvement in cognitive function and mood.
Effets Biochimiques Et Physiologiques
Sulbutiamine has been found to increase glucose utilization in the brain, leading to an increase in ATP production and improved energy metabolism. It has also been found to increase the levels of various neurotransmitters, including acetylcholine, dopamine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
Sulbutiamine has several advantages for lab experiments, including its lipophilic nature, which allows it to easily cross the blood-brain barrier and exert its effects on the brain. However, its synthetic nature and potential toxicity at high doses may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on sulbutiamine, including further studies on its effects on cognitive function and mood in healthy individuals, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, studies on the optimal dosing and administration of sulbutiamine are needed to fully understand its potential benefits and limitations.
Applications De Recherche Scientifique
Sulbutiamine has been widely studied for its potential therapeutic effects on various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety. It has been found to enhance cognitive function, improve mood, and reduce fatigue.
Propriétés
Numéro CAS |
15116-14-0 |
|---|---|
Nom du produit |
1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one |
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(2,4-dihydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14O3/c1-7(2)5-10(13)9-4-3-8(12)6-11(9)14/h3-4,6-7,12,14H,5H2,1-2H3 |
Clé InChI |
AFLATBREDGLLKS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C=C(C=C1)O)O |
SMILES canonique |
CC(C)CC(=O)C1=C(C=C(C=C1)O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


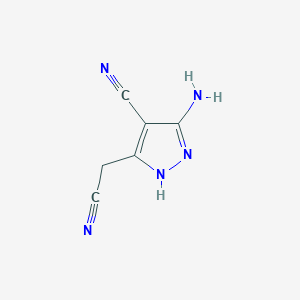
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)
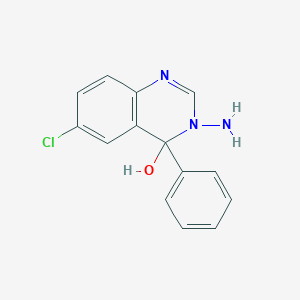
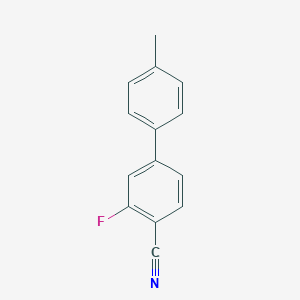
![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)
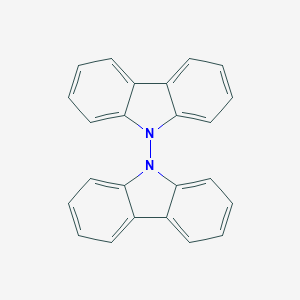
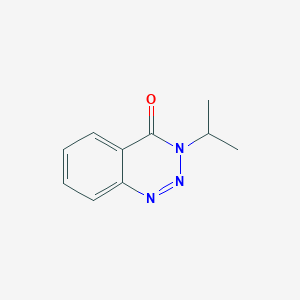




![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)